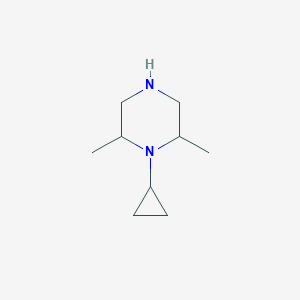

1-Cyclopropyl-2,6-dimethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-2,6-dimethylpiperazine is a chemical compound with the CAS Number: 1017120-38-5 . It has a molecular weight of 154.26 and its IUPAC name is 1-cyclopropyl-2,6-dimethylpiperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopropyl-2,6-dimethylpiperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-Cyclopropyl-2,6-dimethylpiperazine has a molecular weight of 154.26 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Cyclopropyl-2,6-dimethylpiperazine: is utilized in the synthesis of various pharmaceutical compounds due to its piperazine core structure. Piperazine derivatives are known for their wide range of biological activities and are components of several therapeutic drugs . For instance, they are found in medications such as antipsychotics, antihistamines, and antiretrovirals.

Development of Chiral Piperazines

The compound serves as a precursor in the synthesis of chiral piperazines, which are important in creating enantiomerically pure pharmaceuticals. Chiral piperazines have been synthesized via reactions with protected 1,2-diamines, employing aza-Michael addition for the key step . This process is crucial for producing drugs with specific desired biological activities.

Heterocyclic Chemistry Research

In heterocyclic chemistry, 1-Cyclopropyl-2,6-dimethylpiperazine is used to explore new reactions and syntheses of heterocyclic compounds. Its structure allows for the investigation of ring transformations and the development of novel synthetic methodologies .

Solid-Phase Synthesis Techniques

This compound is also involved in solid-phase synthesis techniques, which are used for the rapid assembly of compound libraries for drug discovery. The piperazine moiety can act as a scaffold on which various pharmacophores can be built .

Photocatalytic Synthesis Processes

Researchers employ 1-Cyclopropyl-2,6-dimethylpiperazine in photocatalytic synthesis processes to create complex molecules under mild conditions. This approach is environmentally friendly and can be used to construct diverse piperazine-containing molecules .

Catalyst Development

The compound’s unique structure makes it a candidate for developing catalysts used in organic synthesis. These catalysts can facilitate a variety of chemical reactions, including those that form piperazine rings .

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylpiperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid that may form combustible dust concentrations in air. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

1-cyclopropyl-2,6-dimethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-7-5-10-6-8(2)11(7)9-3-4-9/h7-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXULSVFOEQUSKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2,6-dimethylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)

![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)